3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 285.65 g/mol. It is classified as an amino acid derivative, specifically a substituted propanoic acid. The compound is notable for its trifluoromethoxy group, which can impart unique properties that are valuable in various scientific applications. The compound is also associated with the CAS number 2641915-26-4, indicating its identification in chemical registries.
The synthesis of 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride typically involves several steps that may include the introduction of the trifluoromethoxy group onto a phenyl ring followed by the formation of the propanoic acid backbone.
The molecular structure of 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride can be represented by its IUPAC name, which indicates its stereochemistry and functional groups.
O=C(O)C[C@@H](N)C(C=C1)=CC=C1OC(F)(F)F.Cl[H]
.The chemical reactivity of 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride can be explored through various reactions:
The mechanism of action for 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride is largely dependent on its interactions at the molecular level:
The physical and chemical properties of 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride are crucial for its application:
Property | Value |
---|---|
Molecular Weight | 285.65 g/mol |
CAS Number | 2641915-26-4 |
Purity | ≥95% |
The applications of 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride span various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: